![molecular formula C19H21NO4 B159328 6-Acetylmorphine CAS No. 2784-73-8](/img/structure/B159328.png)
6-Acetylmorphine
Overview
Description
6-Acetylmorphine, also known as 6-monoacetylmorphine or 6-MAM, is an active metabolite of heroin and a biomarker for heroin usage .
Synthesis Analysis
This compound can be synthesized from morphine using glacial acetic acid with an organic base as a catalyst . It is also produced as a metabolite of heroin . A multi-step reaction involving triethylamine/acetonitrile and hydroxylamine hydrochloride/ethanol is used in the synthesis .Molecular Structure Analysis
The molecular formula of this compound is C19H21NO4 . The IUPAC name is [(4R,4aR,7S,7aR,12bS)-9-hydroxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl] acetate . The molecular weight is 327.4 g/mol .Chemical Reactions Analysis
This compound is analyzed using liquid chromatography tandem mass spectrometry (LC–MS-MS) for the quantification in neat oral fluid . The calibration range is 0.4–150 ng/mL for this compound .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 327.4 g/mol and a molecular formula of C19H21NO4 .Scientific Research Applications
Assay Development and Validation
6-Acetylmorphine (6-AM) has been instrumental in the development of specific assays for drug testing. A study validated an automated assay modified to screen for 6-AM in oral fluid using the Siemens EMIT II® Plus 6-AM urine assay. The assay showed high sensitivity, specificity, and a low misclassification rate, confirming its efficacy for screening purposes (Sarris et al., 2014). Another study evaluated an on-site test device for 6-AM screening in urine and demonstrated its high sensitivity and specificity, providing a reliable tool for detecting heroin use (Picht et al., 2019).
Forensic and Clinical Toxicology
In forensic science, the presence of 6-AM is considered definitive evidence of heroin use. Research has focused on the prevalence of 6-AM in various biological samples. One study found a high prevalence of 6-AM in morphine-positive oral fluid specimens, highlighting its potential in drug testing programs and for identifying recent heroin use (Presley et al., 2003). Another study explored the in vitro conversion of morphine to 6-AM in urine samples, underlining the importance of understanding the metabolism of heroin in different contexts (Heideloff et al., 2014).
Pharmacokinetics and Drug Metabolism
Understanding the metabolism and pharmacokinetics of heroin and its metabolites is crucial for clinical trials and treatments involving opioids. A study developed a population pharmacokinetic model for heroin and its pharmacodynamically active metabolites, including 6-AM, providing insights into the bioavailability and clearance rates of these substances (Rook et al., 2006). The pharmacological properties of morphine metabolites, including 6-AM, have also been studied, indicating their distinct properties at signaling pathways activated by the human μ-opioid receptor (Frölich et al., 2011).
Therapeutic and Clinical Implications
6-AM's role extends to therapeutic applications. The development of a morphine-conjugate vaccine targeting 6-AM showed promising results in reducing heroin self-administration in rats, providing a potential therapeutic approach for heroin addiction (Raleigh et al., 2014). The validation of a new recombinant antibody fragment-based enzyme immunoassay for the highly specific detection of 6-AM in urine demonstrated improved specificity and stability, essential for clinical testing and drug monitoring (Wang et al., 2015).
Mechanism of Action
Target of Action
6-Acetylmorphine (6-MAM) is an opioid and one of the three active metabolites of heroin . The primary target of 6-MAM is the μ-opioid receptors in the brain . These receptors play a crucial role in pain perception, reward, and addictive behaviors.
Mode of Action
6-MAM interacts with its targets, the μ-opioid receptors, by binding to them . This binding triggers a series of biochemical reactions that result in analgesic effects and feelings of euphoria. Unlike heroin, 6-MAM has a free 3-hydroxy group, which allows it to bind more effectively to the μ-opioid receptors .
Biochemical Pathways
6-MAM is a metabolite of heroin. Once heroin has passed first-pass metabolism, it is metabolized into 6-MAM, which is then further metabolized into morphine or excreted in urine . The metabolic transformation of 6-MAM into morphine involves the action of esterase enzymes in the brain .
Pharmacokinetics
The pharmacokinetics of 6-MAM involve its absorption, distribution, metabolism, and excretion. After administration, 6-MAM is rapidly absorbed into the brain due to its high lipophilicity . It is then metabolized into morphine or excreted in urine . The terminal half-life of 6-MAM is approximately 21.8 minutes , indicating its rapid clearance from the body.
Result of Action
The binding of 6-MAM to the μ-opioid receptors results in analgesic effects and feelings of euphoria . This is why 6-MAM is considered to be responsible for the immediate euphoric effect after heroin administration .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 6-MAM. For instance, temperature and exposure to light can affect drug stability . Moreover, the presence of other substances in the body, such as cocaine, can influence the pharmacokinetics of 6-MAM, as evidenced by a 13% lower terminal half-life of 6-MAM in cocaine users .
Safety and Hazards
Future Directions
There is significant interest in the development of innovative therapeutics to counteract the effects of abused substances. In recent years, vaccines have emerged as a novel and promising strategy to tackle addiction . Anti-drug vaccines are designed to stimulate the immune system to produce antibodies that bind to addictive compounds, such as 6-Acetylmorphine . These antibodies effectively neutralize the target molecules, preventing them from reaching the brain and eliciting their rewarding effects .
properties
IUPAC Name |
[(4R,4aR,7S,7aR,12bS)-9-hydroxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c1-10(21)23-15-6-4-12-13-9-11-3-5-14(22)17-16(11)19(12,18(15)24-17)7-8-20(13)2/h3-6,12-13,15,18,22H,7-9H2,1-2H3/t12-,13+,15-,18-,19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJGYGPZNTOPXGV-SSTWWWIQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C=CC2C3CC4=C5C2(C1OC5=C(C=C4)O)CCN3C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1C=C[C@H]2[C@H]3CC4=C5[C@]2([C@H]1OC5=C(C=C4)O)CCN3C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60182154 | |
Record name | 6-O-Monoacetylmorphine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60182154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2784-73-8 | |
Record name | 6-Acetylmorphine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2784-73-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-O-Monoacetylmorphine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002784738 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-O-Monoacetylmorphine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60182154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Morphine 6-acetate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 6-ACETYLMORPHINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M5E47P1ZCH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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